Devazepide

Descripción

A derivative of benzodiazepine that acts on the cholecystokinin A (CCKA) receptor to antagonize CCK-8's (SINCALIDE) physiological and behavioral effects, such as pancreatic stimulation and inhibition of feeding.

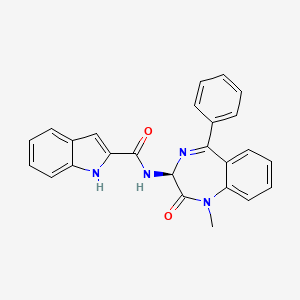

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHRQQKPEBFUJK-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046092 | |

| Record name | Devazepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103420-77-5 | |

| Record name | Devazepide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devazepide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Devazepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEVAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Devazepide's Mechanism of Action as a CCK1 Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devazepide, a member of the benzodiazepine class of compounds, is a potent and highly selective competitive antagonist of the cholecystokinin-1 (CCK1) receptor. It exerts its effects by binding to the CCK1 receptor and preventing the physiological actions of its endogenous ligand, cholecystokinin (CCK). This guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding characteristics, its impact on CCK1 receptor-mediated signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction to this compound and the CCK1 Receptor

This compound (formerly known as MK-329 and L-364,718) is a non-peptide small molecule that has been instrumental in characterizing the physiological roles of the CCK1 receptor.[1] The CCK1 receptor, a G protein-coupled receptor (GPCR), is predominantly found in peripheral tissues, including the gallbladder, pancreas, and gastrointestinal (GI) tract, as well as in specific regions of the central nervous system.[1][2] It plays a crucial role in regulating various physiological processes such as gallbladder contraction, pancreatic enzyme secretion, satiety, and gastric emptying.[1][2] this compound's high affinity and selectivity for the CCK1 receptor over the CCK2 receptor subtype make it a valuable tool for both basic research and potential therapeutic applications.

Binding Characteristics of this compound

This compound exhibits high affinity for the CCK1 receptor, acting as a competitive antagonist. This means that this compound binds to the same site on the receptor as the endogenous agonist CCK, but its binding does not elicit a biological response. Instead, it blocks CCK from binding and activating the receptor. The strength of this interaction is quantified by various parameters, as summarized in the table below.

Data Presentation: Quantitative Binding and Potency Data for this compound

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 81 pM | Rat Pancreas | [125I]CCK-8 | |

| IC50 | 45 pM | Bovine Gallbladder | [125I]CCK-8 | |

| IC50 | 245 nM | Guinea Pig Brain | [125I]CCK-8 | |

| pKB | 9.54 | Guinea Pig Stomach | CCK-8S | |

| pKB | 9.98 | Guinea-pig gall bladder | CCK-8 |

IC50: The concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates higher binding affinity. pKB: The negative logarithm of the dissociation constant (KB) of a competitive antagonist, determined through functional assays (Schild analysis). A higher pKB value indicates greater antagonist potency.

Modulation of CCK1 Receptor Signaling Pathways

The CCK1 receptor is a pleiotropic GPCR, capable of coupling to multiple intracellular signaling pathways upon activation by an agonist. This compound, by blocking agonist binding, prevents the initiation of these downstream cascades. The primary signaling pathways affected are mediated by Gq, Gs, G13, and β-arrestin proteins.

Gq-Mediated Pathway

The canonical signaling pathway for the CCK1 receptor involves its coupling to the Gq family of G proteins. Agonist binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to cellular responses such as enzyme secretion and smooth muscle contraction. This compound competitively inhibits this entire cascade by preventing the initial Gq protein activation.

CCK1 Receptor Gq Signaling Pathway and Inhibition by this compound.

Gs-Mediated Pathway

In addition to Gq coupling, the CCK1 receptor can also signal through the Gs protein pathway, particularly at high agonist concentrations. Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating protein kinase A (PKA). PKA can phosphorylate a wide range of cellular proteins, influencing processes such as gene transcription and metabolism. This compound's antagonism at the CCK1 receptor also prevents this Gs-mediated signaling.

CCK1 Receptor Gs Signaling Pathway and Inhibition by this compound.

G13-Mediated Pathway

The CCK1 receptor has also been shown to couple to the G13 family of G proteins. This pathway is primarily involved in the regulation of the actin cytoskeleton through the activation of RhoA. RhoA is a small GTPase that, when activated, influences cell shape, motility, and contraction. The antagonism of this compound at the CCK1 receptor prevents the initiation of this G13-mediated signaling cascade.

β-Arrestin-Mediated Pathway

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), CCK1 receptors can recruit β-arrestins. β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also act as signaling scaffolds, initiating a "second wave" of signaling independent of G proteins. One of the key downstream effectors of β-arrestin-mediated signaling from the CCK1 receptor is the activation of the extracellular signal-regulated kinase (ERK) pathway. This can lead to the regulation of gene expression and cell proliferation. By preventing receptor activation, this compound indirectly inhibits the recruitment of β-arrestin and the subsequent activation of its downstream signaling pathways.

CCK1 Receptor β-Arrestin Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and functional assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCK1 receptor by measuring its ability to compete with a radiolabeled ligand.

4.1.1. Materials

-

Receptor Source: Membranes prepared from cells or tissues expressing the CCK1 receptor (e.g., rat pancreas, CHO cells stably expressing human CCK1R).

-

Radioligand: A high-affinity CCK1 receptor ligand labeled with a radioisotope, typically [125I]CCK-8.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled CCK-8 for non-specific binding).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a Competitive Radioligand Binding Assay.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium, a key downstream event of Gq activation.

4.2.1. Materials

-

Cell Line: A cell line expressing the CCK1 receptor (e.g., CHO-CCK1R or HEK293-CCK1R).

-

Calcium-sensitive fluorescent dye: e.g., Fura-2 AM, Fluo-4 AM, or Calcium-5 dye.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: CCK-8.

-

Antagonist: this compound.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

4.2.2. Procedure

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then add different concentrations of this compound. Incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes at 37°C).

-

Measurement of Calcium Flux: Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject a fixed concentration of the agonist (CCK-8) into each well.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Calculate the IC50 value for this compound from the resulting dose-response curve.

-

Schild Analysis

Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist and to verify its competitive nature.

4.3.1. Experimental Design

-

Generate a full dose-response curve for the agonist (CCK-8) in the absence of the antagonist.

-

Generate a series of agonist dose-response curves, each in the presence of a different, fixed concentration of the antagonist (this compound).

-

The response measured can be any quantifiable physiological effect, such as muscle contraction in an isolated tissue preparation (e.g., guinea pig gallbladder strips) or a cellular response like calcium mobilization.

4.3.2. Data Analysis

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each agonist dose-response curve.

-

Calculate the dose ratio (DR) for each concentration of the antagonist: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the plotted data.

-

Slope: For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.

-

pA2 value: The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that would produce a dose ratio of 2. For a competitive antagonist with a Schild plot slope of 1.0, the pA2 is equal to the pKB.

-

Conclusion

This compound is a powerful pharmacological tool that acts as a highly selective and potent competitive antagonist of the CCK1 receptor. Its mechanism of action involves the direct blockade of agonist binding, thereby inhibiting the multiple downstream signaling pathways initiated by the CCK1 receptor, including those mediated by Gq, Gs, G13, and β-arrestin. The quantitative analysis of its binding and functional antagonism, through techniques such as competitive radioligand binding assays, calcium mobilization assays, and Schild analysis, provides a detailed understanding of its molecular pharmacology. This in-depth knowledge is crucial for its application in both fundamental research to unravel the physiological roles of the CCK1 receptor and in the development of potential therapeutic agents targeting this receptor.

References

Devazepide (L-364,718, MK-329): A Technical Guide to its Discovery, Mechanism, and Preclinical Development

Executive Summary: Devazepide (L-364,718, MK-329) is a potent and highly selective non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor. Developed by Merck & Co., its discovery stemmed from the strategic modification of the 1,4-benzodiazepine scaffold, a "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its history, structure-activity relationship, mechanism of action, preclinical pharmacology, and the experimental protocols used in its characterization. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in CCK receptor pharmacology and gastrointestinal therapeutics.

Discovery and History

The development of this compound is a prime example of rational drug design originating from a natural product lead and leveraging a privileged scaffold. The initial breakthrough in the search for non-peptide CCK antagonists was the discovery of asperlicin, a fungal metabolite from Aspergillus alliaceus.[1] Asperlicin, a benzodiazepine-containing molecule, showed modest but selective affinity for peripheral CCK receptors (now known as CCK1 receptors).[1]

Recognizing the therapeutic potential of the 1,4-benzodiazepine core, which had already proven successful for targeting GABA-A receptors, researchers at Merck & Co. initiated a program to modify this scaffold to create highly potent and selective CCK1 receptor antagonists.[1][2][3] This effort led to the synthesis of 3-(acylamino)-5-phenyl-2H-1,4-benzodiazepines, a class of compounds with binding affinities for the CCK1 receptor that approached or equaled that of the endogenous ligand, CCK-8. Through this optimization process, this compound (then designated L-364,718 and later MK-329) emerged as an exceptionally potent and selective CCK1 antagonist with excellent oral activity. It demonstrated over 1000-fold selectivity for the CCK1 receptor over the CCK2 (brain/gastrin) receptor subtype.

Chemical Properties and Structure-Activity Relationship (SAR)

This compound is chemically described as N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide. Its development was a key part of establishing the SAR for benzodiazepine-based CCK antagonists.

-

Core Scaffold : The 1,4-benzodiazepine core provides a rigid, three-dimensional structure that allows for the precise spatial orientation of substituents necessary for receptor binding.

-

Position 3 : The substitution at the 3-position with an acylamino group, specifically the indole-2-carboxamide moiety, is critical for high-affinity binding to the CCK1 receptor. This distinguishes it from benzodiazepines targeting the GABA-A receptor.

-

Position 5 : A phenyl group at the 5th position is optimal for activity, a feature common to many pharmacologically active benzodiazepines.

-

Selectivity : The SAR studies demonstrated that specific substitutions on the benzodiazepine scaffold could differentiate between CCK1, CCK2, and GABA-A receptors. For this class of compounds, binding to CCK receptors is significantly influenced by the molecule's lipophilicity and its capacity to form hydrogen bonds with the receptor. The binding site of the CCK1 receptor appears to be more rigid compared to that of the CCK2 receptor.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the cholecystokinin-1 receptor (CCK1R). The CCK1R is a G-protein coupled receptor (GPCR) predominantly expressed in peripheral tissues, including the gallbladder, pancreas, and various parts of the gastrointestinal tract.

The primary signaling cascade for the CCK1R involves coupling to the Gq class of G-proteins. The canonical pathway proceeds as follows:

-

Ligand Binding : The endogenous peptide hormone cholecystokinin (CCK) binds to and activates the CCK1R.

-

Gq Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing the dissociation of Gαq-GTP from the Gβγ dimer.

-

PLC Activation : Gαq-GTP activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The combination of increased intracellular Ca²⁺ and membrane-bound DAG activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to physiological responses such as gallbladder contraction and pancreatic enzyme secretion.

This compound exerts its effect by binding to the CCK1R and preventing the binding of CCK, thereby blocking the initiation of this entire signaling cascade. There is also evidence that the CCK1R can couple to Gs proteins, leading to the production of cAMP, a pathway that would also be inhibited by this compound.

Preclinical Pharmacology

This compound has been extensively characterized in both in vitro and in vivo preclinical models.

In Vitro Studies

Radioligand binding assays have been used to determine the affinity and selectivity of this compound for CCK receptors from various species and tissues. The compound shows exceptionally high affinity for the CCK1 (peripheral-type) receptor, with IC50 values in the picomolar to low nanomolar range.

| Receptor Source | Species | IC50 | Reference |

| Pancreatic CCK Receptor | Rat | 81 pM | |

| Gallbladder CCK Receptor | Bovine | 45 pM | |

| Brain CCK Receptor | Guinea Pig | 245 nM | |

| Table 1: In Vitro Binding Affinities of this compound |

In Vivo Studies

Animal models have been crucial in elucidating the physiological effects of CCK1 receptor blockade with this compound. These studies have primarily focused on its impact on the gastrointestinal system and appetite regulation.

| Animal Model | Dose & Route | Key Findings | Reference(s) |

| Mice (C57BL/6J) on Lithogenic Diet | 4 mg/kg/day (oral gavage) | Impaired gallbladder emptying, increased hepatic cholesterol secretion, and enhanced intestinal cholesterol absorption, leading to accelerated gallstone formation. | |

| Rats | 4 mg/kg (oral) | Reversed the delay in small bowel transit induced by ileal lipid infusion but further delayed gastric emptying. | , |

| Rats | 0.1 - 1.0 mg/kg (IP) | Attenuated the development of conditioned activity induced by amphetamine. Blocked the acquisition of conditioned reward. | |

| Mice | 0.1 - 1 mg/kg (IP) | Showed differential effects on spontaneous and drug-induced locomotor activity. | |

| Ewing Tumor Mouse Xenograft | Not specified | Reduced tumor growth by 40%. | |

| Table 2: Summary of Key In Vivo Studies with this compound |

Clinical Development

CCK1 receptor antagonists, including this compound, have been investigated in clinical trials for their potential therapeutic benefits in a variety of gastrointestinal and metabolic disorders, such as gastroparesis, dyspepsia, and irritable bowel syndrome (IBS). The rationale for these investigations is based on the role of CCK in regulating gastric emptying, gallbladder contraction, and satiety signaling. However, despite promising preclinical data, no CCK1 receptor antagonist, including this compound, is currently approved by the U.S. Food and Drug Administration (FDA) for any clinical indication. The progression of this compound through late-stage clinical trials has not been extensively reported in the public domain, suggesting its development may have been halted or deprioritized.

Detailed Experimental Protocols

The characterization of this compound relies on standardized and reproducible experimental methods. Below are detailed protocols for key in vitro and in vivo assays representative of those used in its evaluation.

Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the affinity (Ki) of a test compound like this compound for the CCK1 receptor using a filtration-based assay.

1. Membrane Preparation:

-

Harvest tissue (e.g., rat pancreas) or cultured cells expressing the CCK1 receptor.

-

Homogenize the material in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a cryoprotectant buffer (e.g., assay buffer with 10% sucrose), aliquot, and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay Incubation:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add in order:

-

150 µL of thawed membrane preparation (50-120 µg protein) diluted in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

50 µL of the competing test compound (e.g., this compound) at various concentrations (typically a 10-point dilution series). For determining total binding, add 50 µL of buffer. For non-specific binding (NSB), add 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 1 µM CCK-8).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8) near its Kd value.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding for each concentration by subtracting the non-specific binding (NSB) counts from the total binding counts.

-

Plot the specific binding as a function of the log concentration of the competing compound.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

In Vivo Model: Induction of Cholelithogenesis in Mice

This protocol, based on published studies, describes a method to evaluate the effect of this compound on the formation of cholesterol gallstones.

1. Animals and Diet:

-

Use male C57BL/6J mice, a strain susceptible to diet-induced cholelithiasis.

-

House animals under standard conditions (12-hour light/dark cycle, controlled temperature) with free access to water.

-

After an acclimatization period, feed all mice a standard chow diet or a specialized lithogenic diet rich in cholesterol (e.g., 1.0% cholesterol) and cholic acid (e.g., 0.5%) for a period of 21 days.

2. Dosing Regimen:

-

Divide the mice on the lithogenic diet into two groups: a control group and a treatment group.

-

Administer this compound to the treatment group, typically at a dose of 4 mg/kg/day, divided into two daily doses. The drug is dissolved in a suitable vehicle (e.g., a mix of DMSO, Tween 80, and saline) and administered via oral gavage.

-

Administer an equal volume of the vehicle to the control group using the same schedule and route.

3. Outcome Measures (at Day 21):

-

Gallstone Incidence: Euthanize the mice, collect the gallbladders, and examine the bile under a polarized light microscope to identify and quantify cholesterol monohydrate crystals and gallstones.

-

Gallbladder Function: Measure fasting and postprandial gallbladder volumes to assess gallbladder emptying and stasis.

-

Biliary Lipid Secretion: Perform bile duct cannulation to collect bile and measure the secretion rates of biliary cholesterol, phospholipids, and bile salts using enzymatic assays.

-

Intestinal Cholesterol Absorption: Measure the percentage of intestinal cholesterol absorption using a dual-isotope ratio method.

4. Statistical Analysis:

-

Compare the outcomes between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test). A p-value of <0.05 is typically considered significant.

Conclusion

This compound (L-364,718, MK-329) remains a cornerstone tool compound in pharmacology for studying the physiological and pathological roles of the CCK1 receptor. Its development from the benzodiazepine scaffold represents a landmark achievement in rational drug design, yielding a molecule with extraordinary potency and selectivity. While its direct clinical application has not been realized, the extensive preclinical data generated with this compound have profoundly advanced our understanding of CCK signaling in gastrointestinal motility, appetite control, and metabolism. The detailed methodologies and established pharmacological profile of this compound continue to make it an invaluable asset for researchers investigating the complex interplay of gut-brain signaling pathways.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Devazepide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devazepide, also known by its developmental codes L-364,718 and MK-329, is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor.[1] As a member of the benzodiazepine class of compounds, its unique pharmacological profile, distinct from classical benzodiazepines that target GABAA receptors, has made it a valuable tool in gastroenterology and neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key pharmacological properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative pharmacological data and a visual representation of its mechanism of action through the CCKA receptor signaling pathway.

Chemical Structure and Properties

This compound is a chiral molecule with a 1,4-benzodiazepine core structure. Its systematic IUPAC name is N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide.[2] The molecule consists of a seven-membered diazepine ring fused to a benzene ring, with a phenyl group at position 5, a methyl group at the nitrogen in position 1, and an indole-2-carboxamide moiety attached to the chiral center at position 3.

Chemical Structure:

References

The Pharmacological Profile of Devazepide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devazepide, also known as L-364,718 or MK-329, is a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor. As a member of the benzodiazepine class, it is a non-peptide small molecule that has been instrumental in elucidating the physiological roles of the CCK1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity and selectivity, and its effects in preclinical models. Detailed experimental protocols for key assays and visualizations of associated signaling pathways and experimental workflows are also presented to support further research and development.

Pharmacodynamics

Mechanism of Action

This compound functions as a competitive antagonist at the CCK1 receptor.[1][2] The CCK1 receptor, predominantly expressed in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract, is a G-protein coupled receptor (GPCR) that is endogenously activated by the peptide hormone cholecystokinin (CCK).[1] By binding to the CCK1 receptor, this compound blocks the downstream signaling cascade typically initiated by CCK, thereby inhibiting its physiological effects.[1]

Signaling Pathway

The CCK1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like CCK, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound, by competitively binding to the CCK1 receptor, prevents this signaling cascade from being initiated by CCK.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the CCK1 receptor with significantly lower affinity for the CCK2 receptor, demonstrating its selectivity. The following table summarizes the binding affinity of this compound for CCK1 and CCK2 receptors, presented as IC50 values from competitive binding assays.

| Receptor Subtype | Tissue/Cell Source | Radioligand | IC50 (nM) | Reference |

| CCK1 | Rat Pancreas | [125I]CCK-8 | 0.081 | [2] |

| CCK1 | Bovine Gallbladder | [125I]CCK-8 | 0.045 | |

| CCK2 | Rat Stomach ECL Cells | [125I]Gastrin | ~800 |

Lower IC50 values indicate higher binding affinity.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as oral bioavailability, plasma half-life, Cmax, and Tmax, are not extensively reported in publicly available literature. Preclinical studies in mice have utilized oral gavage and intraperitoneal injection for administration, suggesting some level of systemic absorption. However, for a comprehensive understanding of its pharmacokinetic profile, further dedicated studies are required.

Key Experimental Protocols

CCK1 Receptor Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of test compounds for the CCK1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human CCK1 receptor or from tissues known to be rich in CCK1 receptors (e.g., rat pancreas).

-

Radioligand: [3H]-Devazepide (MK-329) or a suitable iodinated CCK analog like [125I]CCK-8.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled CCK-8 (e.g., 1 µM) or this compound.

-

Test Compounds: Serial dilutions of the compounds to be tested.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and appropriate scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of test compound dilution.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Gastric Emptying Assay (Phenol Red Method) in Rats

This protocol describes a common method to assess the effect of compounds on gastric emptying in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water).

-

Test Meal: 0.05% Phenol Red in a 1.5% methylcellulose solution.

-

This compound and vehicle control.

-

CCK-8 (as a positive control to induce delayed gastric emptying).

-

Oral gavage needles.

-

Surgical instruments.

-

0.1 N NaOH.

-

Spectrophotometer.

Procedure:

-

Animal Preparation: Fast rats for 18-24 hours before the experiment, with ad libitum access to water.

-

Dosing: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the test meal.

-

CCK-8 Administration (Optional): To assess the antagonistic effect of this compound, administer CCK-8 (e.g., subcutaneously) to induce a delay in gastric emptying.

-

Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL) of the phenol red test meal via oral gavage.

-

Gastric Emptying Period: Allow a specific time for gastric emptying to occur (e.g., 20 minutes).

-

Euthanasia and Stomach Excision: Euthanize the rats and immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents. Carefully excise the stomach.

-

Phenol Red Extraction: Homogenize the entire stomach in a known volume of 0.1 N NaOH. Allow the homogenate to settle or centrifuge to pellet debris.

-

Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.

-

Calculation: A control group of rats is euthanized immediately after gavage to determine the initial amount of phenol red administered. Gastric emptying is calculated as follows: % Gastric Emptying = (1 - (Amount of Phenol Red in Test Stomach / Average Amount of Phenol Red in 0-minute Control Stomachs)) x 100

Research Applications and Therapeutic Potential

This compound has been a valuable pharmacological tool for investigating the diverse physiological functions of CCK and the CCK1 receptor. These include roles in satiety, gastric emptying, gallbladder contraction, and pancreatic secretion. Its ability to block the anorectic effects of CCK has made it a subject of interest in studies of appetite regulation. Furthermore, research has explored its potential in conditions such as functional dyspepsia, gastroparesis, and gastroesophageal reflux disease. More recently, this compound has been investigated for its pro-apoptotic effects in certain cancer cell lines, suggesting a potential, though currently preclinical, role in oncology.

Conclusion

This compound is a highly potent and selective CCK1 receptor antagonist that has been instrumental in advancing our understanding of cholecystokinin physiology. Its well-defined mechanism of action and pharmacodynamic profile make it an invaluable tool for both basic and preclinical research. While a more complete pharmacokinetic profile would be beneficial, the existing data and established experimental protocols provide a solid foundation for its continued use in the exploration of CCK1 receptor-mediated pathways and their therapeutic potential.

References

Devazepide's Role in Gastrointestinal Motility and Gastric Emptying: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devazepide, a potent and selective antagonist of the cholecystokinin-1 (CCK-1) receptor, has been instrumental in elucidating the physiological roles of cholecystokinin (CCK) in gastrointestinal function. This technical guide provides an in-depth analysis of this compound's effects on gastrointestinal motility and gastric emptying. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in gastroenterology and drug development.

Introduction

Cholecystokinin (CCK) is a crucial gut hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins.[1] It plays a pivotal role in regulating digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and, notably, the inhibition of gastric emptying.[2][3] By delaying gastric emptying, CCK helps to coordinate the delivery of chyme into the duodenum, allowing for efficient digestion and absorption of nutrients.[2]

This compound (formerly known as MK-329 or L-364,718) is a non-peptide, benzodiazepine-based antagonist with high affinity and selectivity for the CCK-1 receptor (previously known as the CCK-A receptor).[4] This specificity makes it an invaluable pharmacological tool for investigating the physiological actions mediated by CCK-1 receptors. This guide focuses on the role of this compound in modulating gastrointestinal motility, with a primary emphasis on its impact on gastric emptying.

Mechanism of Action: The CCK-1 Receptor Signaling Pathway

CCK exerts its effects on gastrointestinal smooth muscle primarily through the CCK-1 receptor, a G protein-coupled receptor (GPCR). The binding of CCK to its receptor initiates a cascade of intracellular events that ultimately lead to smooth muscle contraction and delayed gastric emptying. This compound acts by competitively blocking this interaction.

Signaling Pathway Diagram

References

- 1. omicstutorials.com [omicstutorials.com]

- 2. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cholecystokinin-octapeptide (CCK-8) on food intake and gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Devazepide: A Technical Guide to its Role in Appetite and Satiety Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devazepide is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. Initially developed for gastrointestinal disorders, its significant impact on feeding behavior has made it a crucial tool in appetite and satiety research. This technical guide provides an in-depth overview of this compound's core mechanism of action, its quantifiable effects on food intake, and the experimental protocols used to elucidate its function. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding and utilizing this compound in preclinical and clinical investigations.

Core Mechanism of Action: Antagonism of CCK-A Receptors

The primary mechanism by which this compound influences appetite is through its competitive antagonism of CCK-A receptors. Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to the presence of fats and proteins. It plays a pivotal role in signaling satiety to the brain, thereby contributing to meal termination.

CCK exerts its satiating effect primarily by activating CCK-A receptors located on the peripheral terminals of vagal afferent neurons.[1][2] These neurons transmit signals from the gastrointestinal tract to the nucleus of the solitary tract (NTS) in the brainstem, a key area for integrating satiety signals.[1][3] By binding to and activating these receptors, CCK initiates a signaling cascade that ultimately leads to a reduction in food intake.

This compound, by blocking these CCK-A receptors, prevents endogenous CCK from exerting its physiological effects.[4] This blockade effectively removes one of the body's natural "brake" signals on food consumption, leading to an increase in meal size and overall food intake.

Signaling Pathway of CCK-Mediated Satiety and this compound's Intervention

Quantitative Effects of this compound on Food Intake

Numerous preclinical studies have quantified the effects of this compound on food intake, consistently demonstrating its ability to increase consumption. The following tables summarize key quantitative data from representative studies.

Table 1: Effect of this compound on Food Intake in Rodent Models

| Animal Model | This compound Dose & Route | Feeding Paradigm | Key Findings |

| Male and Female Zucker Rats | Not specified | Test meal | Male obese and lean rats significantly increased food intake. No significant increase in female rats. |

| Female Rats | 300 µg/kg and 1200 µg/kg | Intraduodenal carbohydrate infusion | Blocked the feeding inhibitory effects of the infusion. |

| Male Sprague-Dawley Rats | 62.5 ng/kg to 625 ng/kg (IP) | Sham-feeding with milk diet | Potently antagonized the inhibitory effect of CCK-8 on intake. ED50 was approximately 625 ng/kg. |

| Male Wistar Rats | 1, 10, 25, 100 ng (ICV) | 17-hour food deprivation | Dose-related increase in food intake, with 1, 10, and 25 ng doses showing significant increases. |

| Male Wistar Rats | 3, 30, 75, 300 ng/kg (IP) | 17-hour food deprivation | No significant effect on food consumption at these systemic doses. |

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a synthesized methodology for a typical experiment investigating the effects of this compound on food intake in a rodent model.

Representative Experimental Workflow: Sham-Feeding Study in Rats

This workflow outlines the key steps in a sham-feeding experiment designed to isolate the pre-absorptive satiety effects of CCK and the antagonistic action of this compound.

Detailed Methodological Steps:

-

Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used. Animals are individually housed in a controlled environment with a standard light-dark cycle.

-

Surgical Preparation: For sham-feeding studies, rats are surgically implanted with a gastric fistula. This allows for the drainage of ingested food, thereby minimizing post-gastric satiety signals.

-

Food Deprivation: Prior to the experiment, animals are typically food-deprived for a set period (e.g., 17 hours) to ensure motivation to eat.

-

Drug Preparation and Administration: this compound is dissolved in a suitable vehicle. The solution is administered via the desired route, commonly intraperitoneal (IP) or intracerebroventricular (ICV) injection, at a specific time before the feeding test.

-

Sham-Feeding Procedure: At the time of the test, the gastric fistula is opened. A palatable liquid diet, such as a sucrose solution or milk, is presented to the animal. The volume of food consumed is measured at regular intervals for the duration of the test period (e.g., 30 minutes).

-

Data Collection and Analysis: Food intake is recorded and analyzed. Statistical methods, such as Analysis of Variance (ANOVA), are used to determine the significance of the differences in food intake between the this compound-treated and control groups.

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the complex mechanisms of appetite and satiety. Its specific antagonism of the CCK-A receptor allows for the targeted investigation of the role of endogenous CCK in the regulation of food intake. The quantitative data from numerous preclinical studies consistently demonstrate its ability to increase food consumption by blocking peripheral satiety signals. The detailed experimental protocols and workflows provided in this guide offer a foundation for designing and interpreting future studies aimed at further understanding the intricate interplay of gut-brain signaling in the control of feeding behavior. For drug development professionals, a thorough understanding of this compound's mechanism provides a critical framework for the evaluation of novel therapeutic agents targeting the CCK pathway for the management of eating disorders and obesity.

References

- 1. Vagal Control of Satiety and Hormonal Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vagal Afferent NMDA Receptors Modulate CCK-Induced Reduction of Food Intake Through Synapsin I Phosphorylation in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound antagonizes the inhibitory effect of cholecystokinin on intake in sham-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential and Central Nervous System Effects of Devazepide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devazepide, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has been extensively studied for its effects on the gastrointestinal system. However, a growing body of evidence suggests its significant modulatory role within the central nervous system (CNS). This technical guide provides an in-depth overview of the known CNS effects of this compound, with a particular focus on its potential, though currently underexplored, neuroprotective properties. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to this compound and the Cholecystokinin-A Receptor

This compound is a non-peptide, benzodiazepine-based compound that acts as a highly selective antagonist for the CCK-A receptor.[1] The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors (CCK-A and CCK-B), is widely distributed throughout the gastrointestinal tract and the brain.[2] While CCK-B receptors are the predominant subtype in the CNS, CCK-A receptors are also present in specific brain regions and are implicated in various neurological functions.[3][4] CCK is one of the most abundant neuropeptides in the brain and is often co-localized with classical neurotransmitters like dopamine and GABA, suggesting a significant modulatory role in synaptic transmission and plasticity.[5]

Central Nervous System Effects of this compound

This compound's ability to cross the blood-brain barrier allows it to exert effects directly within the CNS. Preclinical studies have primarily focused on its influence on reward, motivation, and anxiety-related behaviors, largely attributed to its interaction with the mesolimbic dopamine system.

Modulation of Dopaminergic Pathways

Cholecystokinin is co-localized with dopamine in neurons of the ventral tegmental area (VTA) that project to the nucleus accumbens, key components of the brain's reward circuitry. The CCK-A receptor is thought to facilitate the function of dopamine in this pathway. By blocking these receptors, this compound can attenuate the behavioral effects of dopamine agonists and modulate reward-related learning.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the CNS effects of this compound.

Table 1: Effects of this compound on Conditioned Reward and Activity in Rats

| Experiment | This compound Dose (mg/kg, i.p.) | Key Finding |

| Acquisition of Conditioned Reward | 0.001, 0.01 | No significant effect on the acquisition of conditioned reward. |

| 0.1 | Blocked the acquisition of conditioned reward. | |

| Conditioned Activity Induced by Amphetamine | 0.001, 0.01 | No significant effect on the development of conditioned activity. |

| 0.1, 1.0 | Attenuated the development of conditioned activity. |

Table 2: Effects of this compound on Ewing Tumor Cell Growth and Apoptosis

| Experiment | This compound Concentration | Key Finding |

| In Vitro Cell Growth Inhibition (4 different Ewing tumor cell lines) | 10 µmol/L | 85-88% inhibition of cell growth. |

| In Vivo Tumor Growth Reduction (Mouse Xenograft Model) | 10 mg/kg body weight (daily subcutaneous injection) | 40% reduction in average tumor volume after 19 days. |

| In Vitro Apoptosis Induction | Not specified | Induced apoptosis in Ewing tumor cells, as determined by flow cytometry. |

Note: While these data are from cancer cell lines, they provide evidence of this compound's ability to modulate apoptotic pathways.

Neuroprotective Effects of this compound: Current Evidence and Hypothesized Mechanisms

Direct evidence for the neuroprotective effects of this compound in preclinical models of neurodegenerative diseases is currently limited. However, its known interactions with key signaling pathways implicated in neuronal survival and death suggest a potential neuroprotective role that warrants further investigation.

Modulation of Apoptotic Pathways

As demonstrated in studies on Ewing tumor cells, this compound can induce apoptosis. This indicates an ability to modulate fundamental cell death pathways. In the context of neurodegeneration, where aberrant apoptosis contributes to neuronal loss, the ability of a compound to modulate these pathways is of significant interest. It is plausible that in different cellular contexts and under different stressors, this compound could have anti-apoptotic effects in neurons. Further research is required to investigate the effects of this compound on neuronal apoptosis in response to neurotoxic insults.

Interaction with Oxidative Stress Pathways

Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative disorders. While no direct studies have assessed the impact of this compound on oxidative stress markers in the CNS, the CCK system has been linked to cellular stress responses. Future research should explore whether this compound can mitigate the production of reactive oxygen species (ROS) or enhance endogenous antioxidant defenses in neuronal models.

Regulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical component of neurodegenerative processes. The modulatory effects of neuropeptides on microglial activation are an active area of research. Investigating the influence of this compound on the release of pro-inflammatory and anti-inflammatory cytokines from microglia and astrocytes could reveal a novel mechanism of neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experimental paradigms relevant to the study of this compound's CNS and potential neuroprotective effects.

In Vivo Microdialysis for Dopamine Release

This protocol is adapted from established methods for in vivo microdialysis in rodents and can be used to assess the effect of this compound on dopamine release in specific brain regions, such as the nucleus accumbens.

Objective: To measure extracellular dopamine and its metabolites in a specific brain region of a freely moving animal following administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetics

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.

-

Following aseptic procedures, expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens).

-

Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., ascorbic acid) to prevent dopamine degradation.

-

Administer this compound (systemically or via reverse dialysis through the probe) and continue collecting samples.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.

-

-

Data Analysis:

-

Express the results as a percentage change from the baseline dopamine concentration.

-

In Vitro Neuronal Apoptosis Assay

This protocol describes a general method for assessing the potential of this compound to protect neurons from an apoptotic insult.

Objective: To determine if this compound can reduce apoptosis in primary neuronal cultures exposed to a neurotoxic stimulus.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neurotoxic agent (e.g., staurosporine, glutamate, or a specific toxin relevant to a disease model)

-

This compound solution

-

Apoptosis detection kit (e.g., TUNEL assay, Caspase-3/7 activity assay, or Annexin V staining)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate primary neurons in appropriate culture vessels and allow them to mature.

-

Pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Expose the neurons to the neurotoxic agent to induce apoptosis. Include control groups (untreated, this compound alone, and neurotoxin alone).

-

-

Apoptosis Assessment (Example using a Caspase-3/7 activity assay):

-

After the treatment period, add the Caspase-3/7 reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the fluorescence or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the signal to the number of viable cells (which can be determined by a parallel assay such as MTT or CellTiter-Glo).

-

Compare the levels of apoptosis in the this compound-treated groups to the group treated with the neurotoxin alone.

-

In Vitro Oxidative Stress Assay

This is a general protocol to evaluate the potential of this compound to mitigate oxidative stress in neuronal cultures.

Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) in neurons under oxidative stress.

Materials:

-

Primary neuronal cultures

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or menadione)

-

This compound solution

-

ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture primary neurons as described above.

-

Pre-treat the neurons with this compound at various concentrations.

-

Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol.

-

Induce oxidative stress by adding the chosen agent.

-

-

Measurement of ROS Production:

-

Immediately measure the fluorescence intensity over time using a plate reader or capture images using a fluorescence microscope.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence, which corresponds to the rate of ROS production.

-

Compare the ROS levels in the this compound-treated groups to the group subjected to oxidative stress alone.

-

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known and hypothesized signaling pathways involving the CCK-A receptor and its modulation by this compound.

References

- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 2. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Cholecystokinin: A multi-functional molecular switch of neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Devazepide in Gastrointestinal Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devazepide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist, has been a subject of significant research interest for its potential therapeutic applications in a variety of gastrointestinal (GI) disorders. Cholecystokinin (CCK) is a key gut hormone that plays a crucial role in regulating numerous digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. By blocking the action of CCK at the CCK1 receptor, this compound offers a targeted approach to modulating GI function. This technical guide provides an in-depth overview of the core science behind this compound, summarizing available data, outlining experimental protocols, and visualizing key pathways to support further research and development in this area.

Mechanism of Action: Targeting the CCK1 Receptor

This compound exerts its effects by competitively binding to and inhibiting the CCK1 receptor, which is predominantly found on smooth muscle cells of the gallbladder and pyloric sphincter, pancreatic acinar cells, and various neurons of the enteric nervous system. The binding of CCK to its receptor typically initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, can counteract the physiological effects of CCK.

CCK1 Receptor Signaling Pathway

The activation of the CCK1 receptor by its endogenous ligand, CCK, triggers a G-protein-coupled signaling cascade. This primarily involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and enzyme secretion. This compound acts as an antagonist at the receptor level, preventing the initiation of this cascade.

Therapeutic Potential in Gastrointestinal Disorders

The ability of this compound to antagonize the actions of CCK has led to its investigation in several GI disorders characterized by altered motility and visceral sensitivity.

Functional Dyspepsia

Functional dyspepsia is a common disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain. In a subset of patients, delayed gastric emptying is a prominent feature. By blocking CCK1 receptors, this compound has been hypothesized to accelerate gastric emptying and improve symptoms of fullness and bloating.

Gastroparesis

Gastroparesis, a condition of delayed gastric emptying in the absence of mechanical obstruction, presents with symptoms like nausea, vomiting, early satiety, and abdominal pain. As CCK is a key physiological regulator that slows gastric emptying, its antagonism by this compound is a rational therapeutic strategy to promote gastric motility.

Irritable Bowel Syndrome (IBS)

While less studied, the role of CCK in visceral hypersensitivity, a key feature of IBS, suggests a potential therapeutic avenue for this compound. By modulating sensory pathways, this compound could potentially alleviate abdominal pain and discomfort in some IBS patients.

Quantitative Data from Preclinical and Clinical Studies

Table 1: Effect of this compound on Gastric Emptying (Animal Studies)

| Species | Model | This compound Dose | Effect on Gastric Emptying | Reference |

| Rat | Normal | 0.1 - 1 mg/kg | Acceleration of solid and liquid emptying | [1] |

| Dog | Normal | 0.01 - 0.1 mg/kg | Reversal of CCK-induced delay in emptying | [1] |

Table 2: Potential Clinical Endpoints for this compound Trials in Functional Dyspepsia and Gastroparesis

| Endpoint Category | Specific Endpoint | Measurement Tool |

| Gastric Emptying | Gastric emptying half-time (t1/2) | Gastric Scintigraphy, Wireless Motility Capsule |

| Symptom Severity | Nausea, Vomiting, Bloating, Fullness, Early Satiety, Abdominal Pain | Gastroparesis Cardinal Symptom Index (GCSI), Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM) |

| Quality of Life | Overall well-being and disease-specific impact | Short Form-36 (SF-36), Nepean Dyspepsia Index (NDI) |

| Patient-Reported Outcomes | Global symptom improvement | 7-point Likert scale |

Note: The above table represents potential endpoints based on established methodologies in GI clinical trials. Specific quantitative results from large-scale this compound trials are not currently available in the cited literature.

Experimental Protocols

The following outlines a representative experimental protocol for a Phase II, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with functional dyspepsia and delayed gastric emptying.

Study Design and Workflow

Key Methodologies

-

Patient Population: Patients aged 18-65 years meeting the Rome IV criteria for functional dyspepsia, with delayed gastric emptying confirmed by a baseline gastric emptying scintigraphy study (e.g., >10% retention at 4 hours). Key exclusion criteria would include mechanical obstruction, previous gastric surgery, and use of medications known to affect GI motility.

-

Intervention: Oral administration of this compound (dose to be determined by Phase I studies) or a matching placebo, typically administered twice daily before meals for a duration of 4-12 weeks.

-

Primary Efficacy Endpoint: The primary outcome would likely be the change from baseline in the gastric emptying half-time (t1/2) as measured by scintigraphy.

-

Secondary Efficacy Endpoints:

-

Change from baseline in symptom severity scores (e.g., GCSI total score and subscale scores for nausea/vomiting, postprandial fullness/early satiety, and bloating).

-

Proportion of patients with a clinically meaningful improvement in symptoms (e.g., a decrease of ≥1.0 in the GCSI total score).

-

Change from baseline in quality of life scores (e.g., NDI).

-

-

Gastric Emptying Scintigraphy Protocol:

-

Patient Preparation: Overnight fast of at least 8 hours. Discontinuation of any medications that could affect gastric motility for a specified period before the study.

-

Standardized Meal: A low-fat, solid meal of standardized caloric content (e.g., 255 kcal), typically consisting of 120g of egg substitute labeled with 0.5 mCi of 99mTc-sulfur colloid, two slices of bread, and 120 mL of water.

-

Imaging: Anterior and posterior images of the stomach are acquired immediately after meal ingestion and at 1, 2, and 4 hours post-ingestion.

-

Data Analysis: The geometric mean of counts in the stomach is calculated and corrected for radioactive decay to determine the percentage of gastric retention at each time point. The gastric emptying half-time (t1/2) is then calculated.

-

-

Statistical Analysis: The primary analysis would typically be an analysis of covariance (ANCOVA) on the change from baseline in gastric emptying t1/2, with treatment as a factor and the baseline value as a covariate. Secondary endpoints would be analyzed using appropriate statistical methods for continuous and categorical data.

Conclusion and Future Directions

This compound, as a selective CCK1 receptor antagonist, holds theoretical promise for the treatment of gastrointestinal disorders characterized by delayed gastric emptying and visceral hypersensitivity, such as functional dyspepsia and gastroparesis. Preclinical data and a strong mechanistic rationale support its potential to accelerate gastric emptying and alleviate associated symptoms. However, a comprehensive understanding of its clinical efficacy, optimal dosing, and long-term safety in these patient populations awaits the results of well-designed, adequately powered, multicenter randomized controlled trials. Future research should focus on conducting such trials with clearly defined patient subgroups and utilizing standardized, validated endpoints to definitively establish the therapeutic role of this compound in the management of these common and often debilitating gastrointestinal conditions. The development of more selective and potent CCK1 receptor antagonists also represents a promising avenue for future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Devazepide Administration in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: Devazepide, also known as L-364,718 or MK-329, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin-1 (CCK1, formerly CCK-A) receptor.[1][2][3] Cholecystokinin (CCK) is a peptide hormone found in the brain and gut that plays a crucial role in various physiological processes, including satiety, pancreatic secretion, and gallbladder contraction.[4][5] this compound competitively blocks the CCK1 receptor, thereby inhibiting the actions of endogenous CCK. This property makes it an invaluable tool in physiological and pharmacological research to investigate the role of CCK in processes such as food intake, gastric emptying, pancreatic function, and stress responses.

Data Presentation

The following tables summarize quantitative data for the administration of this compound in rats based on published studies.

Table 1: Summary of this compound Administration Protocols in Rats

| Application Area | Route of Administration | Dosage | Rat Strain | Key Findings & Effects | Citations |

| Food Intake / Satiety | Intraperitoneal (IP) | 625 ng/kg (ED50) | Sprague-Dawley | Potently antagonized the inhibitory effect of CCK-8 on milk intake in sham-feeding rats. | |

| Intraperitoneal (IP) | 100 µg/kg | Wistar | Increased cumulative food intake over 23 hours; completely abolished the anorectic effect of PEG-CCK9. | ||

| Intraperitoneal (IP) | 300 µg/kg | Female Rats | Blocked the feeding inhibitory effects of intraduodenal Polycose infusion. | ||

| Oral Gavage | 4 mg/kg | Male Adult Rats | No significant effect on transit time under control conditions. | ||

| Gastric Emptying | Intravenous (IV) | 2.5 µmol/kg | Not Specified | Attenuated the inhibitory responses of gastric emptying to macronutrients. | |

| Oral Gavage | 4 mg/kg | Male Adult Rats | Reversed the delay in transit time induced by ileal infusion of lipid but further delayed gastric emptying during lipid infusion. | ||

| Pancreatic Function | Subcutaneous (SC) Infusion | 200 µg/kg/h | Sprague-Dawley | Dose-dependently reduced pancreatic weight by up to 40% after 10 days. | |

| Subcutaneous (SC) Injection | 240 µg (twice daily) | Sprague-Dawley | Caused a reduction in pancreatic wet weight after 7 days and decreased the labeling index of acinar cells. | ||

| Behavioral Studies | Intraperitoneal (IP) | 0.1 mg/kg | Wistar | Blocked the acquisition of conditioned reward. | |

| Subcutaneous (SC) | Not Specified | Not Specified | Decreased the duration of acquired immobility in a forced-swim stress test. |

Table 2: this compound Solution Preparation

| Solvent/Vehicle | Concentration | Route of Administration | Preparation Notes | Citations |

| DMSO | Up to 100 mM (40.85 mg/mL) | Stock Solution | For initial solubilization. Further dilution is required for in vivo administration. | |

| Ethanol | Up to 50 mM (20.42 mg/mL) | Stock Solution | For initial solubilization. Further dilution is required for in vivo administration. | |

| 20% SBE-β-CD in Saline | 5 mg/mL | Oral Gavage, IP Injection | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. This yields a suspended solution. | |